DAR Homogeneity: Site-Specific DAR 2.0 vs. Random Lysine Conjugation DAR 0–8 (Kadcyla Benchmark)
DBCO-PEG4-Ahx-DM1 conjugated to trastuzumab via GlyCLICK yields a single homogeneous DAR 2.0 population with exclusive Fc-glycan attachment, compared to Kadcyla (ado-trastuzumab emtansine, SMCC-DM1 random lysine conjugate) which produces a heterogeneous DAR distribution spanning 0 to 8 with an average DAR of 3.53 ± 0.05 [1][2]. The T-GlyCLICK-DM1 ADC generates a straightforward single-species mass spectrum, whereas Kadcyla presents a complex multi-species spectrum ranging from D0 to D8, representing up to 4.5 million distinct molecular entities [2][3].
| Evidence Dimension | DAR homogeneity (drug load distribution) |
|---|---|
| Target Compound Data | DAR 2.0 (single homogeneous species); site-specific at Fc N-glycan GlcNAc residues |
| Comparator Or Baseline | Kadcyla (T-DM1, SMCC-DM1 random lysine conjugate): average DAR 3.53 ± 0.05; distribution 0–8; >4.5 × 10^6 theoretical species |
| Quantified Difference | Homogeneous single-species DAR 2.0 vs. heterogeneous 0–8 distribution (CV not applicable to heterogeneous mixture); reduction from >10^6 species to 1 defined species |
| Conditions | Trastuzumab (~150 kDa IgG1) conjugated via GlyCLICK enzymatic glycan remodeling + SPAAC (DBCO-PEG4-Ahx-DM1) vs. Kadcyla (SMCC-DM1, random lysine conjugation); DAR determined by LC/HRMS middle-up analysis and SEC-native MS |
Why This Matters
Homogeneous DAR 2.0 eliminates pharmacokinetic variability between ADC subpopulations and enables precise dose-toxicity relationship determination, which is critical for regulatory CMC (Chemistry, Manufacturing, and Controls) development and therapeutic index optimization.
- [1] Duivelshof BL, Deslignière E, Hernandez-Alba O, et al. Glycan-Mediated Technology for Obtaining Homogeneous Site-Specific Conjugated Antibody-Drug Conjugates: Synthesis and Analytical Characterization by Using Complementary Middle-up LC/HRMS Analysis. Analytical Chemistry. 2020;92(12):8170-8177. doi:10.1021/acs.analchem.0c00282. DAR 2.0 confirmed by middle-up LC/HRMS. View Source
- [2] Chen T, Chen Y, Li Y, et al. In-depth structural characterization of Kadcyla® (ado-trastuzumab emtansine) and its biosimilar candidate. mAbs. 2016;8(7):1210-1223. doi:10.1080/19420862.2016.1204502. Average DAR = 3.53 ± 0.05; DAR distribution 0–8; >4.5 million theoretical species for lysine-conjugated ADC. View Source
- [3] Deslignière E, Ehkirch A, Duivelshof BL, et al. State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis. Pharmaceuticals. 2021;14(6):498. doi:10.3390/ph14060498. T-GlyCLICK-DM1 exhibits single avDAR2 population vs. T-DM1 species D0–D8. View Source
